7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one
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Overview
Description
7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one: is a chemical compound with the molecular formula C7H3BrO3S and a molecular weight of 247.07 g/mol . It is characterized by the presence of a bromine atom, a hydroxyl group, and a benzoxathiol ring structure. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves multi-step reactions. One common method includes the use of sodium chlorate (NaClO3) and sulfuric acid (H2SO4) in the presence of vanadium pentoxide (V2O5) . The reaction conditions often involve refluxing the mixture for a specified duration, followed by the addition of hydrochloric acid (HCl) and acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxathiol derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .
Biology: In biological research, this compound is studied for its potential biological activities. It is used in assays to investigate its effects on various biological pathways and targets .
Medicine: It may serve as a lead compound for designing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating novel materials with specific properties .
Mechanism of Action
The exact mechanism of action of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl group and bromine atom may play crucial roles in its binding affinity and reactivity with target molecules . Further research is needed to elucidate the detailed mechanism of action and identify the specific molecular targets involved .
Comparison with Similar Compounds
5-Hydroxy-1,3-benzoxathiol-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one: Contains additional functional groups, leading to distinct chemical and biological properties.
5-Hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one: Substitution of a methyl group instead of a bromine atom, affecting its chemical behavior.
Uniqueness: 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the benzoxathiol ring. This combination imparts specific reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-bromo-5-hydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO3S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDKYUHVKOEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=O)O2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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